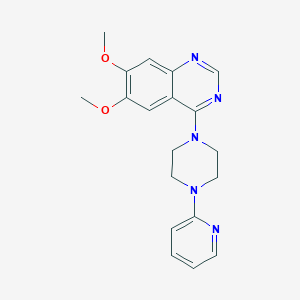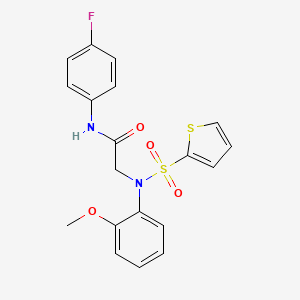
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FMT is a member of the class of sulfonamides and is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors.
作用機序
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide works by inhibiting the activity of CA IX, an enzyme that is overexpressed in many solid tumors. CA IX plays a crucial role in the regulation of pH in cancer cells, which is necessary for their survival and growth. By inhibiting CA IX, N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide has been shown to have a potent inhibitory effect on CA IX, with an IC50 value of 0.43 μM. It has also been shown to inhibit the growth of glioblastoma cells in vitro and in vivo. N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide has low toxicity and is well-tolerated in animal models, indicating its potential as a safe and effective anticancer agent.
実験室実験の利点と制限
One of the main advantages of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide is its specificity for CA IX, which makes it a promising candidate for the development of targeted cancer therapies. However, N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide has some limitations for lab experiments, such as its low solubility in water and its tendency to form aggregates in solution. These limitations can make it challenging to study the compound in vitro and in vivo.
将来の方向性
There are several future directions for the study of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide. One potential direction is the development of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide-based targeted cancer therapies. Another direction is the investigation of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide's potential as a treatment for other diseases, such as cystic fibrosis and osteoporosis, which are also associated with abnormal pH regulation. Additionally, further research is needed to optimize the synthesis method of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide and to improve its solubility and stability in solution.
Conclusion:
In conclusion, N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide is a promising chemical compound that has shown great potential in medical research as a potential anticancer agent. Its ability to inhibit CA IX, an enzyme that is overexpressed in many solid tumors, makes it a promising candidate for the development of targeted cancer therapies. Further research is needed to optimize the synthesis method of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide and to investigate its potential as a treatment for other diseases.
合成法
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-methoxythiophene-3-sulfonyl chloride to form 4-fluoro-N-(2-methoxythiophene-3-sulfonyl)aniline. This intermediate is then reacted with ethyl chloroacetate and sodium hydride to form N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide.
科学的研究の応用
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide has shown great promise in medical research as a potential anticancer agent. Its ability to inhibit CA IX, which is overexpressed in many solid tumors, makes it a promising candidate for the development of targeted cancer therapies. N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide has also been shown to inhibit the growth of glioblastoma cells in vitro and in vivo, indicating its potential as a treatment for brain tumors.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-26-17-6-3-2-5-16(17)22(28(24,25)19-7-4-12-27-19)13-18(23)21-15-10-8-14(20)9-11-15/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUGGLHMGWRECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

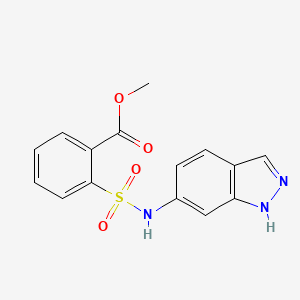
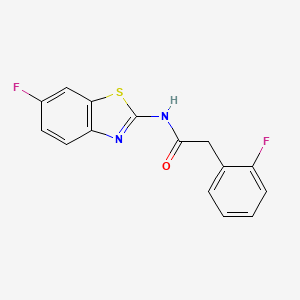
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
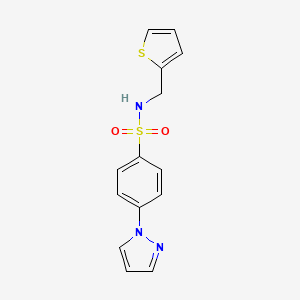
![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)


![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
